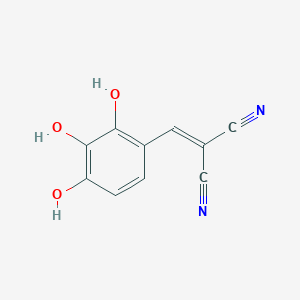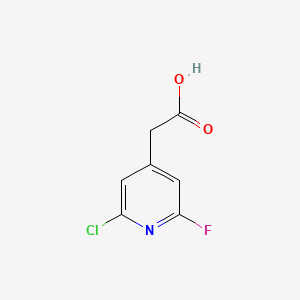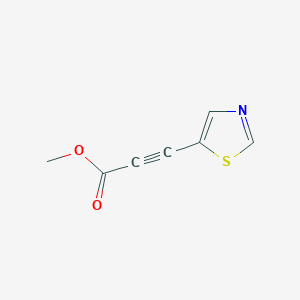
2-(2,3,4-Trihydroxybenzylidene)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3,4-Trihydroxybenzylidene)malononitrile is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of three hydroxyl groups attached to a benzylidene moiety, which is further linked to a malononitrile group. The presence of these functional groups imparts significant reactivity and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4-Trihydroxybenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde derivatives and malononitrile in the presence of a base catalyst. For instance, the reaction can be catalyzed by hydrotalcites, which are solid bases that can be modified with metals like titanium or zinc to enhance their activity and selectivity . The reaction conditions often involve mild temperatures (around 60°C) and solvents like ethyl acetate .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar catalytic processes. The use of eco-friendly and reusable catalysts like Ti-Al-Mg hydrotalcite ensures a green synthesis route . The process parameters, such as the mole ratio of reactants and catalyst loading, are optimized to achieve high conversion rates and selectivity.
化学反应分析
Types of Reactions: 2-(2,3,4-Trihydroxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or amine derivatives.
科学研究应用
作用机制
The compound exerts its effects primarily through its interaction with enzymes like tyrosinase. It forms hydrogen bonds and hydrophobic interactions with specific residues in the enzyme’s active site, inhibiting its activity . This inhibition reduces melanin production, making it useful in cosmetic applications for skin lightening .
相似化合物的比较
- 2-(3,4-Dihydroxybenzylidene)malononitrile
- 4-Methoxybenzylidenemalononitrile
- N-(3’,4’-Dihydroxybenzylidenecyanoacetyl)indoline
Comparison: 2-(2,3,4-Trihydroxybenzylidene)malononitrile is unique due to the presence of three hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a more potent inhibitor of enzymes like tyrosinase compared to its analogs with fewer hydroxyl groups .
属性
分子式 |
C10H6N2O3 |
|---|---|
分子量 |
202.17 g/mol |
IUPAC 名称 |
2-[(2,3,4-trihydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H6N2O3/c11-4-6(5-12)3-7-1-2-8(13)10(15)9(7)14/h1-3,13-15H |
InChI 键 |
UTZAXOFRFVDDQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C=C(C#N)C#N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)



